1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) 1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14933764
InChI: InChI=1S/C28H23NO4/c1-3-33-18-14-12-17(13-15-18)29-26(31)24-23-19-8-4-6-10-21(19)28(16(2)30,25(24)27(29)32)22-11-7-5-9-20(22)23/h4-15,23-25H,3H2,1-2H3
SMILES:
Molecular Formula: C28H23NO4
Molecular Weight: 437.5 g/mol

1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

CAS No.:

Cat. No.: VC14933764

Molecular Formula: C28H23NO4

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) -

Specification

Molecular Formula C28H23NO4
Molecular Weight 437.5 g/mol
IUPAC Name 1-acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Standard InChI InChI=1S/C28H23NO4/c1-3-33-18-14-12-17(13-15-18)29-26(31)24-23-19-8-4-6-10-21(19)28(16(2)30,25(24)27(29)32)22-11-7-5-9-20(22)23/h4-15,23-25H,3H2,1-2H3
Standard InChI Key KWTVZVHIEDZXNN-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(=O)C

Introduction

Synthesis Methods

The synthesis of 1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step reactions, including condensation reactions and cyclization processes. These methods require careful control of reaction conditions to achieve the desired product yield and purity.

StepReaction Conditions
1. Formation of the azapentacyclo coreHigh-temperature cyclization in the presence of a catalyst
2. Introduction of the 4-ethoxyphenyl groupSuzuki coupling reaction
3. AcetylationReaction with acetic anhydride in the presence of a base

Biological Activity

While specific biological activities of 1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione have not been extensively studied, compounds with similar structures have shown potential as anticancer agents or in neurological applications. The presence of the azapentacyclo core and the ethoxyphenyl group may contribute to interactions with biological targets.

Potential ApplicationMechanism
Anticancer ActivityInhibition of cell proliferation pathways
Neurological EffectsInteraction with neurotransmitter receptors

Materials Science Applications

In materials science, compounds with complex ring systems like 1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione are explored for their optical and electronic properties. These properties make them candidates for use in organic light-emitting diodes (OLEDs) or photovoltaic devices.

ApplicationProperty Utilized
OLEDsFluorescence and charge transport capabilities
PhotovoltaicsAbsorption of light and conversion to electrical energy

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